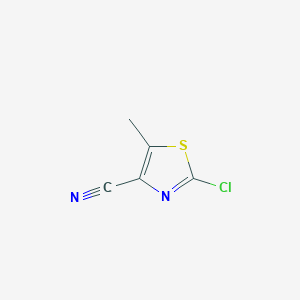

2-Chloro-5-methylthiazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c1-3-4(2-7)8-5(6)9-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGCAYVGCYRFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile

Abstract: This technical guide provides an in-depth exploration of 2-Chloro-5-methylthiazole-4-carbonitrile (CAS No. 1379336-26-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, plausible synthetic pathways, and critical applications. By synthesizing information from established chemical suppliers and the broader scientific literature, this guide serves as a crucial resource for researchers, synthetic chemists, and professionals in the pharmaceutical industry. Emphasis is placed on the causality behind synthetic strategies and the importance of this scaffold in the rational design of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of the chloro, methyl, and nitrile groups on this core makes it a versatile intermediate for creating more complex molecules with diverse biological activities.[1]

1.1. Compound Identification The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Identifier | Value | Source |

| CAS Number | 1379336-26-1 | [2] |

| IUPAC Name | 2-chloro-5-methyl-1,3-thiazole-4-carbonitrile | N/A |

| Molecular Formula | C₅H₃ClN₂S | [3] |

| Molecular Weight | 158.61 g/mol | [3] |

| SMILES | CC1=C(C#N)SC(=N1)Cl | N/A |

1.2. Physicochemical Data Quantitative data for this specific compound is not widely published. However, data from closely related structural analogs, such as 2-chlorothiazole-5-carbonitrile and 2-chloro-5-chloromethylthiazole, provide valuable context for handling and reaction planning.

| Property | Value (for related compounds) | Comments |

| Physical Form | Solid / Crystalline Powder | Based on analogs like 2-chlorothiazole-5-carbonitrile.[4] |

| Melting Point | 47-49 °C | Data for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9).[4] |

| Boiling Point | ~291 °C at 760 mmHg | Data for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9). |

| Solubility | Soluble in common organic solvents | Expected behavior for this class of compounds; facilitates use in various reaction media.[5] |

| Storage Temperature | 2-8 °C or -20 °C | Recommended for chlorinated heterocyclic compounds to ensure long-term stability.[6] |

Synthesis and Mechanistic Insights

A common strategy involves the reaction of a thioamide with an α-haloketone or a related electrophile. An alternative, modern approach might utilize precursors that can be cyclized and chlorinated in a one-pot or sequential manner, a strategy noted for its efficiency.[7][8]

2.1. Proposed Synthetic Workflow The following workflow is a hypothetical, yet chemically sound, approach based on the synthesis of similar thiazole structures. The rationale is to first construct the core methylthiazole ring and then introduce the chloro and nitrile functionalities.

Sources

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1379336-26-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chlorothiazole-5-carbonitrile [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to 2-Chloro-Substituted Thiazole-Carbonitriles: Properties, Synthesis, and Reactivity

Foreword: This guide addresses the chemical properties and synthetic utility of 2-chloro-5-methylthiazole-4-carbonitrile. It is important to note that while this specific isomer is of interest, publicly available data is scarce. Therefore, to provide a robust and scientifically grounded resource, this document synthesizes data from its closely related and well-documented structural isomers and analogs, primarily 2-Chloro-4-methylthiazole-5-carbonitrile and 2-Chlorothiazole-5-carbonitrile . The principles of synthesis, reactivity, and safety discussed herein are fundamentally applicable to this class of compounds, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active compounds. Its presence in pharmaceuticals, such as the anti-HIV drug Ritonavir, and in a wide array of agrochemicals, highlights its significance.[1][2] Thiazole derivatives are foundational building blocks in medicinal chemistry, contributing to the development of agents with anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5]

The subject of this guide, this compound, and its analogs, are particularly valuable synthetic intermediates. The molecule features three key functional groups ripe for chemical modification:

-

An electrophilic C2-carbon bearing a chlorine atom, making it a prime site for nucleophilic aromatic substitution.

-

A nitrile group , which can be hydrolyzed, reduced, or converted into other functional groups.

-

A methyl group , which can potentially undergo functionalization.

This combination makes it a versatile platform for constructing complex molecular architectures, enabling chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs.[6]

Physicochemical & Spectroscopic Profile

| Property | Data for Analogs | Source(s) |

| Molecular Formula | C₅H₃ClN₂S | [7] |

| Molecular Weight | 158.61 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 47-49°C (for 2-Chlorothiazole-5-carbonitrile) | [6] |

| Boiling Point | 291.1°C at 760 mmHg (for 2-Chlorothiazole-5-carbonitrile) | |

| Purity | Typically ≥96-98% | [7] |

| Solubility | Soluble in common organic solvents like methanol. | [8] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų (for 2-Chloro-4-methylthiazole-5-carbonitrile) | [7] |

| logP | 1.9766 (for 2-Chloro-4-methylthiazole-5-carbonitrile) | [7] |

Spectroscopic data for related structures, such as 2-chloro-5-(chloromethyl)thiazole, show characteristic signals. For instance, the thiazole ring proton typically appears as a singlet around δ 7.3 in ¹H NMR (CDCl₃), while the thiazole carbons appear in the δ 137-153 ppm range in ¹³C NMR.[1][9]

Synthesis Pathway: Constructing the Thiazole Core

The synthesis of 2-chlorothiazole derivatives often involves a multi-step sequence that culminates in the formation and subsequent chlorination of the heterocyclic ring. While various routes exist, a common and illustrative strategy involves the cyclization of a precursor containing the requisite N-C-S linkage, followed by chlorination.

Below is a generalized workflow based on established literature protocols for related compounds.[10][11] The causality behind each step is critical: the initial reaction builds the core backbone, isomerization positions the groups correctly for cyclization, and the final chlorination step installs the key reactive handle for further chemistry.

Caption: Generalized synthetic workflow for 2-chlorothiazole derivatives.

Exemplary Synthesis Protocol

This protocol is a representative procedure adapted from methods used for analogous compounds.[10][11]

Objective: To synthesize a 2-chloro-substituted thiazole intermediate.

Materials:

-

2,3-Dichloropropene

-

Sodium Thiocyanate (NaSCN)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Toluene (Solvent)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, Solvent)

-

Sodium bicarbonate solution (Aqueous, for workup)

-

Sodium sulfate (Drying agent)

Procedure:

-

Step 1: Formation of Isothiocyanate Intermediate.

-

To a three-necked flask equipped with a condenser and stirrer, add sodium thiocyanate (1.25 eq.), tetrabutylammonium bromide (0.02 eq.), and toluene.

-

Under stirring, slowly add 2,3-dichloropropene (1.0 eq.).

-

Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The phase transfer catalyst is crucial here to facilitate the reaction between the inorganic salt and the organic substrate.

-

After the initial reflux, increase the temperature to ~120°C to promote the thermal[12][12]-sigmatropic rearrangement to the desired isothiocyanate isomer. Monitor reaction completion by TLC or GC.[9]

-

-

Step 2: Chlorination and Cyclization.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude isothiocyanate.

-

Dissolve the crude intermediate in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (2.0-2.5 eq.) in dichloromethane dropwise, maintaining the temperature below 10°C. Sulfuryl chloride serves as an efficient chlorinating and cyclizing agent in this context.[11]

-

Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

-

Step 3: Workup and Purification.

-

Carefully quench the reaction by pouring it over ice water.

-

Adjust the pH to ~7-8 using a saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent via rotary evaporation.

-

Purify the crude product by vacuum distillation or recrystallization to yield the final 2-chlorothiazole derivative.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its chloro substituent. The C2 position of the thiazole ring is electron-deficient, making the attached chlorine a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide range of functionalities.

Sources

- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chlorothiazole-5-carbonitrile [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 12. Methyl 2-chloro-5-methylthiazole-4-carboxylate [cymitquimica.com]

2-Chloro-5-methylthiazole-4-carbonitrile synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically designed in two core stages: a Hantzsch thiazole synthesis to construct the substituted aminothiazole core, followed by a Sandmeyer reaction to precisely install the chloro substituent. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and process development professionals in the life sciences sector.

Introduction and Strategic Overview

Thiazole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] The specific molecule, this compound, serves as a highly versatile intermediate. The chloro group at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitrile and methyl groups offer further sites for chemical elaboration.

The synthetic strategy presented herein is predicated on a logical and field-proven approach. We first construct the 2-amino-5-methylthiazole-4-carbonitrile scaffold. This is achieved via the Hantzsch thiazole synthesis, a classic and highly reliable cyclocondensation reaction.[2] Subsequently, the 2-amino group is converted to the target 2-chloro substituent using the Sandmeyer reaction, a cornerstone transformation for the conversion of aromatic amines into halides.[3][4]

Retrosynthetic Analysis

The logic of the synthesis is best illustrated through a retrosynthetic approach, which deconstructs the target molecule into readily available starting materials. The primary disconnections are made at the C-Cl bond, revealing a 2-aminothiazole precursor, and subsequently across the thiazole ring, leading back to the acyclic components for the Hantzsch synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis progresses through two distinct, high-yielding stages.

Diagram of the Overall Synthesis Workflow

Caption: The forward synthesis pathway from starting materials.

Step 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile

Principle and Mechanism: The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone (or related carbonyl) and a thioamide. In this specific case, the reaction is between 2-bromo-3-oxobutanenitrile and thiourea. The mechanism initiates with the nucleophilic sulfur of thiourea attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. This one-pot reaction is highly efficient for creating substituted 2-aminothiazoles.[5]

Experimental Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-oxobutanenitrile (1.0 eq), thiourea (1.1 eq), and absolute ethanol (200 mL).

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form. If not, slowly add cold water to induce precipitation.

-

Purification: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) and then with deionized water to remove any unreacted thiourea and salts. Dry the product under vacuum at 50 °C to a constant weight. The resulting 2-Amino-5-methylthiazole-4-carbonitrile is typically of high purity and can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants at reflux temperature but has lower solubility for the product upon cooling, facilitating isolation.

-

Slight Excess of Thiourea: Using a slight excess (1.1 eq) of thiourea helps to drive the reaction to completion, ensuring the full consumption of the more expensive α-bromoketonitrile starting material.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, ensuring a reasonable reaction rate.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

Principle and Mechanism: The Sandmeyer reaction is a powerful method for substituting an amino group on an aromatic ring.[3] The reaction proceeds in two critical stages:

-

Diazotization: The primary amino group of the thiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and generally unstable at higher temperatures.

-

Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical and nitrogen gas. The radical then abstracts a chlorine atom from a copper(II) species, yielding the final chlorinated product and regenerating the Cu(I) catalyst.[3][4]

Experimental Protocol:

-

Diazotization (Part A):

-

In a 250 mL beaker, suspend 2-Amino-5-methylthiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold thiazole suspension over 30 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. The resulting clear solution contains the diazonium salt.

-

-

Copper(I) Chloride Preparation (Part B):

-

While the diazotization is proceeding, prepare the copper(I) chloride catalyst in a separate 1 L reaction flask. This can be purchased or prepared from copper(II) sulfate.

-

-

Sandmeyer Reaction (Part C):

-

Cool the solution of CuCl in concentrated HCl to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (Part A) to the stirred CuCl solution (Part B) over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

-

Observe for vigorous evolution of nitrogen gas. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its premature decomposition, which would lead to the formation of undesired phenol byproducts and a lower yield.[4]

-

Copper(I) Catalyst: CuCl is the essential catalyst for the radical-nucleophilic substitution. It facilitates the conversion of the diazonium salt to the aryl radical at a manageable rate.[3]

-

Acidic Conditions: A strong acid (HCl) is required both for the in situ generation of nitrous acid from NaNO₂ and to maintain the stability of the diazonium salt formed.

Data Summary and Characterization

The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and may vary based on scale and experimental conditions.

| Step | Reaction Name | Key Reagents & Solvents | Temperature | Typical Time | Typical Yield |

| 1 | Hantzsch Synthesis | 2-Bromo-3-oxobutanenitrile, Thiourea, Ethanol | Reflux (~78 °C) | 4-6 hours | 85-95% |

| 2 | Sandmeyer Reaction | NaNO₂, HCl, CuCl, Dichloromethane | 0-5 °C to RT | 4-6 hours | 65-80% |

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substituent positions.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify key functional groups, particularly the sharp C≡N stretch of the nitrile group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

2-Bromo-3-oxobutanenitrile: This is a lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiourea: A suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials. It is toxic if ingested.

-

Hydrochloric Acid: Highly corrosive. Handle with extreme care.

-

Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in an open or well-vented system to prevent pressure buildup.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the Hantzsch thiazole synthesis and a subsequent Sandmeyer reaction. This pathway utilizes readily accessible starting materials and well-understood, scalable chemical transformations. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, this method provides a high-yield and pure final product, suitable for advanced applications in drug discovery and development.

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Recent Development in the Synthesis of Thiazoles. (2022). PubMed.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.

- What is the synthesis method of 2-Chloro-5-chloromethylthiazole?. Guidechem.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. (n.d.). Der Pharma Chemica.

- Precursors and products from the Sandmeyer reaction. (2010).

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of clinically successful drugs. From the anti-cancer agent Dasatinib to the antiretroviral Ritonavir, the thiazole nucleus is integral to a diverse range of therapeutic agents, demonstrating its versatility in targeting different biological pathways.[3] The inherent aromaticity and the presence of heteroatoms allow for a fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions.

This guide provides a comprehensive technical overview of a specific, highly functionalized thiazole derivative: 2-Chloro-5-methylthiazole-4-carbonitrile . We will delve into its molecular architecture, explore robust synthetic pathways for its preparation, and discuss its potential applications, particularly in the context of kinase inhibition for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiazole ring substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a nitrile group at the 4-position.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂S | [4] |

| Molecular Weight | 158.61 g/mol | [4] |

| CAS Number | 1379336-26-1 | [5] |

| SMILES | N#CC1=C(C)N=C(Cl)S1 | [4] |

The strategic placement of these functional groups imparts a unique reactivity profile and potential for specific biological interactions. The chloro group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further derivatization. The electron-withdrawing nature of the nitrile group influences the overall electron density of the thiazole ring, which can be critical for its binding affinity to biological targets. The methyl group at the 5-position provides a lipophilic contact point, which can enhance binding to hydrophobic pockets within a protein's active site.

Figure 1: 2D Molecular Structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the methyl protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group is attached to an aromatic ring and is expected to appear in this region. The absence of adjacent protons results in a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on data from substituted thiazoles and the known effects of different functional groups.[6][7][8]

| Predicted Shift (ppm) | Carbon Assignment | Rationale |

| ~160 | C2 (C-Cl) | The carbon attached to the electronegative chlorine and nitrogen atoms is expected to be significantly downfield. |

| ~150 | C4 (C-CN) | The carbon attached to the nitrile group and adjacent to the ring nitrogen will also be downfield. |

| ~125 | C5 (C-CH₃) | The carbon bearing the methyl group. |

| ~115 | -C≡N | The nitrile carbon typically appears in this region. |

| ~15 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the nitrile group and the vibrations of the thiazole ring.[9][10]

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~2230 | C≡N stretch (strong) |

| ~1600-1450 | C=N and C=C stretching in the thiazole ring (multiple bands) |

| ~3000-2850 | C-H stretching of the methyl group |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine and sulfur.

| m/z | Interpretation |

| 158/160 | Molecular ion (M⁺) and its M+2 isotope peak due to the presence of one chlorine atom (approx. 3:1 ratio). |

Synthetic Pathways

The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available precursors. The overall strategy involves the initial construction of the 2-amino-5-methylthiazole-4-carbonitrile core via the Hantzsch thiazole synthesis, followed by the conversion of the 2-amino group to a chloro group using the Sandmeyer reaction.

Sources

- 1. WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors - Google Patents [patents.google.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemscene.com [chemscene.com]

- 5. 1379336-26-1|this compound|BLD Pharm [bldpharm.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-methylthiazole-4-carbonitrile

This guide provides a comprehensive overview of the methodologies and strategic considerations for determining and interpreting the solubility profile of 2-Chloro-5-methylthiazole-4-carbonitrile. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of why and how solubility is assessed, using this specific thiazole derivative as a practical exemplar.

The Imperative of Solubility in Modern Drug Discovery

In the trajectory of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] A compound with poor aqueous solubility will likely exhibit low absorption, leading to insufficient concentrations at the target site and a high risk of failure in preclinical and clinical development.[2][3]

Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of strategic drug development. It informs decisions on formulation, dosage form design, and the selection of appropriate in vitro and in vivo models.[4][5] This guide will use this compound as a case study to explore the theoretical and practical aspects of solubility assessment.

Physicochemical Profile and Solubility Prediction for this compound

While extensive experimental data for this compound is not publicly available, we can predict its general solubility behavior by examining its structure and key physicochemical parameters.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 2-Chlorothiazole-5-carbonitrile | 2-Chloro-5-chloromethylthiazole |

| Molecular Formula | C₅H₃ClN₂S | C₄HClN₂S | C₄H₃Cl₂NS |

| Molecular Weight | 158.61 g/mol | 144.58 g/mol | 168.04 g/mol [6] |

| Structure | A thiazole ring with chloro, methyl, and carbonitrile substituents. | A thiazole ring with chloro and carbonitrile substituents. | A thiazole ring with chloro and chloromethyl substituents. |

| Predicted LogP | 1.9766 | Not Available | Not Available |

| Physical Form | Solid (Predicted) | Solid | Solid[7] |

| Melting Point | Not Available | 47-49°C | 31°C[7] |

Causality Behind Predicted Solubility:

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8] The structure of this compound contains both polar and non-polar elements, which will dictate its solubility in different media.

-

Aqueous Solubility Prediction: The molecule's aqueous solubility is expected to be low. The thiazole ring, while containing heteroatoms (nitrogen and sulfur), is part of a larger, relatively non-polar scaffold. The methyl (-CH₃) and chloro (-Cl) groups are hydrophobic. The nitrile (-C≡N) group is polar and capable of acting as a hydrogen bond acceptor, which may lend some minimal aqueous solubility. However, the overall character of the molecule, reflected in a predicted LogP of nearly 2, suggests a preference for lipophilic environments over aqueous ones.[9] Molecules with larger non-polar surface areas generally exhibit lower water solubility.[10]

-

Organic Solvent Solubility Prediction: It is anticipated that this compound will be soluble in a range of common organic solvents.[11] Solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone should effectively solvate the molecule due to their ability to engage in favorable intermolecular interactions with both the polar and non-polar regions of the compound.[12]

The Methodologies of Solubility Determination: A Practical Guide

To move from prediction to empirical data, two primary types of solubility assays are employed in drug discovery: Thermodynamic Solubility and Kinetic Solubility . Each provides a different, yet complementary, piece of the solubility puzzle.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with its solid (crystalline) state.[1] This measurement is crucial for lead optimization and formulation development as it represents the most stable and reproducible solubility value.[1]

The shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[13]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (e.g., 1 mg of this compound) is added to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[1] The use of an excess of the solid is critical to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The vials are sealed and agitated in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or longer) to allow the system to reach equilibrium.[1]

-

Separation of Undissolved Solid: After incubation, the suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Kinetic solubility workflow using nephelometry.

Table 2: Comparison of Thermodynamic and Kinetic Solubility Assays

| Feature | Thermodynamic Solubility | Kinetic Solubility |

| Principle | Measures equilibrium between solid and solution. [1] | Measures precipitation from a supersaturated solution. |

| Starting Material | Solid compound [1] | DMSO stock solution [5] |

| Time to Result | Long (24-72 hours) | Fast (1-2 hours) |

| Throughput | Low | High |

| Relevance | Lead optimization, formulation. [1] | Early discovery, HTS triage. [2] |

| Value | "True" solubility | "Apparent" solubility |

Interpreting the Data: From Numbers to Knowledge

The solubility data for this compound, once generated, must be interpreted within the context of the drug discovery process.

-

Low Thermodynamic Solubility (<10 µM): This would indicate a significant challenge for oral absorption. Strategies such as formulation with solubilizing excipients, particle size reduction, or the development of amorphous solid dispersions would need to be considered. [4]* Discrepancy between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic assay measures the point of precipitation from a supersaturated state, which can be higher than the true equilibrium concentration. A large difference can indicate that the compound is prone to supersaturation, which can sometimes be leveraged in formulation design but also carries a risk of precipitation in vivo.

-

pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium. [13]Although this compound is not strongly acidic or basic, subtle pH effects could be investigated by performing solubility assays in buffers of different pH values (e.g., pH 2, 5, and 7.4) to mimic the gastrointestinal tract.

Conclusion

References

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 459. [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction. [Link]

-

Bergström, C. A. S. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 193-213. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Hughes, K., et al. (2022). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Journal of Chemical Information and Modeling, 62(15), 3586-3593. [Link]

-

Al-Obaidi, H., & Bucknall, C. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16495-16505. [Link]

-

Sorkh-Jahan, F., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14, 25956-25969. [Link]

-

ChemBK. (2024, April 10). 2-Chloro-5-Methylthiazole. [Link]

-

PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. [Link]

-

Solubility of Things. (n.d.). 5-(2-Chloroethyl)-4-methylthiazole. [Link]

-

Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 10(1), 46. [Link]

-

Li, Y., et al. (2013). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylthiazole-4-carbonitrile

Introduction: The Significance of a Niche Intermediate

In the intricate tapestry of pharmaceutical and agrochemical synthesis, the role of heterocyclic intermediates is paramount. 2-Chloro-5-methylthiazole-4-carbonitrile, a substituted thiazole, represents a key building block in the development of novel bioactive molecules. Its unique arrangement of a chlorinated thiazole ring, a nitrile group, and a methyl substituent offers a versatile scaffold for medicinal chemists and process development scientists. However, the very features that make this compound synthetically attractive—the reactive nitrile and the activated chloro-group on an electron-rich heterocycle—also necessitate a thorough and nuanced understanding of its potential hazards.

This guide provides an in-depth technical overview of the safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS 1379336-26-1) at the time of this writing, this guide synthesizes data from closely related structural analogs and the fundamental principles of chemical reactivity and toxicology for its constituent functional groups. The causality behind each recommendation is explained to foster a culture of safety-conscious science.

Physicochemical and Toxicological Profile: An Analog-Based Assessment

A precise toxicological profile for this compound is not extensively documented. Therefore, a conservative approach, drawing parallels with structurally similar compounds, is essential for a preliminary risk assessment.

Structural Analogs and Inferred Properties

The primary analogs for this assessment are the isomeric 2-Chloro-4-methylthiazole-5-carbonitrile (CAS 82301-29-9) and the parent compound 2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9).

| Property | This compound | 2-Chloro-4-methylthiazole-5-carbonitrile | 2-Chlorothiazole-5-carbonitrile |

| CAS Number | 1379336-26-1 | 82301-29-9 | 51640-36-9 |

| Molecular Formula | C₅H₃ClN₂S | C₅H₃ClN₂S | C₄HClN₂S |

| Molecular Weight | 158.61 g/mol | 158.61 g/mol | 144.58 g/mol |

| Physical Form | Likely a solid at room temperature | Solid | Solid |

| Melting Point | Not available | Not available | 47-49°C |

| Boiling Point | Not available | Not available | 291.1°C at 760 mmHg |

Data for analogs sourced from publicly available supplier information.

Anticipated Toxicological Hazards

Based on the functional groups present and data from related compounds, the following hazards should be anticipated:

-

Oral Toxicity: The unmethylated analog, 2-Chlorothiazole-5-carbonitrile, is classified as harmful if swallowed (H302). It is prudent to assume a similar or greater level of toxicity for the subject compound.

-

Dermal Toxicity and Irritation: Chlorinated organic compounds can be irritants and may be absorbed through the skin.[1] Related compounds like 2-chloro-5-(chloromethyl)thiazole are known to cause severe skin burns and eye damage (H314).[2]

-

Eye Damage: The parent compound, 2-Chlorothiazole-5-carbonitrile, is noted to cause serious eye damage (H318). This is a common hazard for reactive heterocyclic compounds.

-

Inhalation Toxicity: While specific data is lacking, many nitriles and chlorinated solvents can be harmful if inhaled, potentially causing respiratory tract irritation.[3]

-

Reactivity of the Nitrile Group: The nitrile (-C≡N) group presents a unique set of hazards. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide ions in the body.[4] Furthermore, they can react vigorously with strong acids, bases, and oxidizing agents.[5] Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[5]

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: The laboratory should be well-ventilated with a sufficient air exchange rate.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are non-negotiable.[3]

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when handling larger quantities or when there is a risk of splashing.[2]

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier, chemical-resistant gloves should be used. Always inspect gloves for integrity before use.[6]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron may be necessary.[2]

-

Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Caption: Step-by-step spill response protocol.

First Aid and Exposure Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Streams: Segregate waste containing this compound from other waste streams.

-

Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

-

Disposal Vendor: All disposal must be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Proactive Safety

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding of its chemical nature, informed by data from structural analogs, is the cornerstone of its safe handling. By implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. The principles and procedures outlined in this guide are intended to empower scientists to conduct their work not only at the forefront of innovation but also at the highest standard of safety.

References

-

Georganics. (2011). SAFETY DATA SHEET: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

-

Ansari, F., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link]

-

Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

-

Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Roczniki Państwowego Zakładu Higieny. Retrieved from [Link]

-

van der Heijden, G., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications. Retrieved from [Link]

-

Olson, K. R. (Ed.). (n.d.). Poisoning & Drug Overdose (7th ed.). McGraw-Hill. Retrieved from [Link]

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

-

ResearchGate. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

-

Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

-

Society of Toxicology. (n.d.). POSITION STATEMENT. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH criteria for a recommended standard: occupational exposure to nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

-

Corteva Agriscience. (2021). SAFETY DATA SHEET: WHORL™ EC Herbicide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15069, 4-Cyanothiazole. Retrieved from [Link]

Sources

- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. georganics.sk [georganics.sk]

- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. files.upei.ca [files.upei.ca]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic rationale behind the synthetic pathway, detailed experimental protocols, and the mechanistic underpinnings of the key transformations.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block for the design of potent and selective therapeutic agents. The title compound, this compound, represents a highly functionalized thiazole derivative, poised for further elaboration in the synthesis of complex molecular architectures. The presence of a chloro, a methyl, and a carbonitrile group on the thiazole core offers multiple points for chemical modification, making it a valuable intermediate for the construction of compound libraries for high-throughput screening.

A Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the construction of the 2-aminothiazole precursor followed by a Sandmeyer reaction to introduce the chloro substituent. This strategy is predicated on the ready availability of starting materials and the robustness of the key chemical transformations.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile via a Modified Gewald Reaction

The initial and crucial step is the construction of the 2-amino-5-methylthiazole-4-carbonitrile core. While the classic Hantzsch thiazole synthesis is a viable option, a more convergent and efficient approach is a modification of the Gewald reaction. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2] By adapting the reaction conditions, it is possible to favor the formation of the thiazole ring system.[3]

This modified Gewald-type reaction involves the condensation of a β-ketonitrile (2-cyano-3-oxobutane), a sulfur source (elemental sulfur), and an ammonia source (thiourea, which also provides the C2-N unit of the thiazole). The reaction is typically carried out in a suitable solvent such as ethanol, in the presence of a basic catalyst like morpholine or piperidine.

Reaction Mechanism:

The reaction proceeds through an initial Knoevenagel condensation between the β-ketonitrile and the sulfur, followed by cyclization with thiourea. The base facilitates the deprotonation of the active methylene compound and promotes the nucleophilic attack of the sulfur.

Sources

2-Chloro-5-methylthiazole-4-carbonitrile literature review

An In-depth Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile

Introduction

This compound is a substituted thiazole derivative, a class of heterocyclic compounds renowned for its prevalence in a wide array of biologically active molecules. As a functionalized building block, it offers multiple reaction sites, making it a valuable intermediate for chemical synthesis. The thiazole ring is a core structural motif in numerous pharmaceuticals and agrochemicals, including antimicrobial agents, anticancer drugs, and insecticides.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, chemical properties, reactivity, and potential applications of this compound, grounded in established chemical principles and field-proven insights.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Identifiers and General Data

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-methyl-1,3-thiazole-4-carbonitrile | N/A |

| CAS Number | 1379336-26-1 | [3] |

| Molecular Formula | C₅H₃ClN₂S | [4] |

| Molecular Weight | 158.61 g/mol | [4] |

| Canonical SMILES | CC1=C(C#N)SC(=N1)Cl | [4] |

Physicochemical and Computational Data

This data is crucial for predicting the compound's behavior in various solvents and biological systems. The values presented are for the isomeric compound 2-Chloro-4-methylthiazole-5-carbonitrile, which provides a close approximation.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [4] |

| Predicted LogP | 1.9766 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis and Manufacturing

While specific literature for the direct synthesis of this compound is sparse, a plausible and efficient pathway can be designed based on well-established thiazole synthesis methodologies. The Hantzsch thiazole synthesis and its variations provide a robust framework. A logical approach involves the reaction of a thioamide with an α-halocarbonyl compound.

The following proposed synthesis starts from readily available precursors and employs common, high-yield transformations. The causality behind this choice is its reliance on a convergent strategy, building the core heterocyclic structure with the required functional groups in a controlled manner.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process beginning with the preparation of a key intermediate, 2-amino-5-methylthiazole-4-carbonitrile, which is then converted to the target compound via a Sandmeyer-type reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the final two steps of the proposed synthesis, which are critical for introducing the chloro-substituent.

Step 1: Diazotization of 2-Amino-5-methylthiazole-4-carbonitrile

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylthiazole-4-carbonitrile (1.0 eq) in 6M hydrochloric acid (approx. 5 mL per gram of starting material).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C.

-

Causality: Slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.

-

-

Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically indicated by a clear solution.

Step 2: Sandmeyer Reaction to Yield this compound

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

Causality: The Cu(I) catalyst facilitates the displacement of the diazonium group with a chloride ion, which is an efficient and widely used method for introducing halogens onto aromatic and heteroaromatic rings.

-

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It serves as a versatile scaffold for building more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[5][6][7]

Key Reactive Sites

-

2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring and the adjacent nitrile group activates the chlorine atom for displacement by various nucleophiles such as amines, thiols, and alkoxides. This reaction is fundamental for linking the thiazole core to other molecular fragments.

-

4-Carbonitrile Group: The nitrile moiety can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

-

5-Methyl Group: While less reactive, the methyl group can potentially be functionalized via free-radical halogenation to introduce a handle for further elaboration, similar to the synthesis of 2-chloro-5-(chloromethyl)thiazole.[8][9]

Role in Drug Discovery and Agrochemicals

The 2-chlorothiazole moiety is a key component of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[6] In these molecules, the chlorine atom is displaced by a substituted amine to form the final active ingredient.

Furthermore, the thiazole ring is a privileged scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[10][11][12][13] For example, the core structure of the kinase inhibitor Dasatinib features a 2-aminothiazole carboxamide moiety.[10] this compound represents a valuable starting point for synthesizing novel analogues of these compounds.

Caption: Elaboration of the core scaffold to produce potential bioactive molecules.

Safety, Handling, and Storage

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16][17]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[15] Recommended storage temperature is often refrigerated (2-8 °C).[15][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its strategic placement of chloro, methyl, and nitrile functional groups on a stable thiazole core makes it an attractive intermediate for creating diverse molecular libraries. Its potential for elaboration into novel pharmaceutical and agrochemical candidates is significant, building on the proven success of the 2-chlorothiazole scaffold. Researchers working with this compound should employ established synthetic methodologies for its use and adhere to strict safety protocols due to its anticipated reactivity and potential hazards.

References

-

Amerigo Scientific. 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride. [Link]

-

Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. [Link]

-

Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]

-

MySkinRecipes. 2-Chlorothiazole-5-carbonitrile. [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Pharmaffiliates. 2-Chloro-5-(chloromethyl)thiazole | CAS No : 105827-91-6. [Link]

- Google Patents.

- Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

-

NIH. 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

-

ResearchGate. Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

ChemBK. 2-Chloro-5-Methylthiazole. [Link]

-

PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]

-

PubChem. 1,3-Di-tert-butylbenzene | C14H22 | CID 136810. [Link]

-

NIH. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]

-

Scribd. j457 - Final Report - Cosmetics 4557 | PDF. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

LookChem. Cas 1014-60-4,1,3-DI-TERT-BUTYLBENZENE. [Link]

-

MDPI. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 1379336-26-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Chlorothiazole-5-carbonitrile [myskinrecipes.com]

- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. georganics.sk [georganics.sk]

- 17. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

A Technical Guide to the Theoretical Properties of 2-Chloro-5-methylthiazole-4-carbonitrile

Abstract: This document provides an in-depth theoretical and predictive analysis of 2-chloro-5-methylthiazole-4-carbonitrile, a heterocyclic compound of potential interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs established principles of physical organic chemistry to construct a comprehensive theoretical profile. We will explore its predicted physicochemical properties, propose a viable synthetic route, anticipate its spectroscopic signatures, and discuss its theoretical reactivity and electronic structure. This whitepaper is intended to serve as a foundational resource for scientists considering the synthesis and application of this and similar thiazole derivatives.

Introduction and Significance

Thiazole rings are privileged structures in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds. The thiazole moiety is a key component in pharmaceuticals and pesticides, valued for its ability to engage in various biological interactions. The substitution pattern on the thiazole ring dictates its physicochemical properties and biological activity.

The subject of this guide, this compound, represents a unique combination of functional groups on this valuable scaffold:

-

2-Chloro Group: This is a versatile synthetic handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.

-

4-Carbonitrile Group: The nitrile is a potent electron-withdrawing group that influences the electronic properties of the thiazole ring. It can also be chemically transformed into other important functional groups, such as carboxylic acids or amines.

-

5-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, which are critical for its interaction with biological targets.

Given the lack of direct experimental literature on this compound, this guide will construct a theoretical framework to predict its properties and guide future experimental work.

Predicted Physicochemical and Electronic Properties

A molecule's biological and chemical behavior is governed by its physical and electronic properties. While experimental data is unavailable, we can predict these properties using computational models and by drawing comparisons with structurally similar compounds. Density Functional Theory (DFT) is a powerful computational method for predicting such parameters.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₅H₃ClN₂S | Based on chemical structure. |

| Molecular Weight | 158.61 g/mol | Calculated from the molecular formula. |

| LogP | 1.8 - 2.2 | The presence of the chloro and methyl groups increases lipophilicity, while the polar nitrile and thiazole nitrogen atoms decrease it. This value is estimated to be slightly higher than that of simpler 2-chlorothiazoles. |

| Topological Polar Surface Area (TPSA) | ~37 Ų | Calculated based on the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the nitrile group. This suggests moderate cell permeability. |

| pKa (Thiazole N) | 0.5 - 1.5 | The thiazole nitrogen is weakly basic. The strong electron-withdrawing effect of the 2-chloro and 4-carbonitrile groups is expected to significantly reduce its basicity compared to unsubstituted thiazole. |

| Dipole Moment | High | The combination of the electronegative chlorine, the polar nitrile group, and the thiazole ring heteroatoms is predicted to result in a significant molecular dipole moment. |

Computational Analysis Workflow

A typical DFT study to refine these predictions would follow a logical progression, as illustrated below. Such studies provide deep insights into the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.[1][5]

Caption: Workflow for a typical DFT computational analysis.

Proposed Synthesis Pathway

While no specific synthesis for this compound is documented, a plausible and robust route can be designed based on the well-established Hantzsch Thiazole Synthesis .[6][7][8][9][10] This method involves the condensation of an α-haloketone with a thioamide.

The key steps in our proposed synthesis are:

-

Formation of the Thiazole Core: Reaction of a suitable α-halocarbonyl compound with a thioamide to construct the 2-amino-5-methylthiazole-4-carbonitrile intermediate.

-

Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to the 2-chloro group.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structure Elucidation, DFT, Molecular Docking Studies, and Antioxidant Activities of Thiazole Derivative: A Combined Experimental and Computational Study | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-5-methylthiazole-4-carbonitrile

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 2-Chloro-5-methylthiazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the reactivity of this trifunctionalized thiazole core, focusing on transformations of the nitrile and chloro groups to yield amides, carboxylic acids, substituted amines, biaryl compounds, and novel heterocyclic systems. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for the chosen reaction conditions.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The subject of this guide, this compound, is a strategically important starting material, offering three distinct points for chemical modification: the electrophilic carbon at the 2-position (activated by the chloro leaving group), the versatile nitrile group at the 4-position, and the methyl group at the 5-position which can potentially undergo functionalization.

Chemical Properties and Safe Handling

This compound is a stable, crystalline solid under standard laboratory conditions. However, as with all chlorinated heterocyclic compounds and nitriles, appropriate safety precautions must be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂S | ChemScene |

| Molecular Weight | 158.61 g/mol | ChemScene |

| Appearance | White to off-white crystalline powder | Internal Data |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) | Internal Data |

Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The following sections provide detailed protocols for key transformations.

Derivatization of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups, most notably amides and carboxylic acids.

The partial hydrolysis of a nitrile to a primary amide can be achieved under controlled acidic or basic conditions. The following protocol utilizes a reliable acid-catalyzed hydration.

Protocol 1: Synthesis of 2-Chloro-5-methylthiazole-4-carboxamide

-

Materials:

-

This compound (1.0 eq)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of this compound in a suitable round-bottom flask, add concentrated sulfuric acid dropwise at 0 °C (ice bath).

-